molecular formula C16H16N2O3S B2430704 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol CAS No. 1192804-87-7

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol

Cat. No.: B2430704
CAS No.: 1192804-87-7
M. Wt: 316.38
InChI Key: XADQNCZUFONFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol is a chemical compound with the molecular formula C16H16N2O3S It is known for its unique structure, which includes a benzothiazole ring system and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol typically involves the reaction of 2-aminobenzothiazole with 4-methylphenyl isocyanate, followed by oxidation to introduce the dioxido group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzothiazole ring or the 4-methylphenyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring or the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the benzothiazole ring.

Scientific Research Applications

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The benzothiazole ring system can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s dioxido group may also play a role in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol.

    4-Methylphenyl Isocyanate: Another precursor used in the synthesis.

    Benzothiazole Derivatives: Compounds with similar benzothiazole ring systems but different substituents.

Uniqueness

This compound is unique due to its combination of a benzothiazole ring with a 4-methylphenyl group and a dioxido functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other benzothiazole derivatives.

Properties

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12-6-8-13(9-7-12)18(10-11-19)16-14-4-2-3-5-15(14)22(20,21)17-16/h2-9,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADQNCZUFONFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.